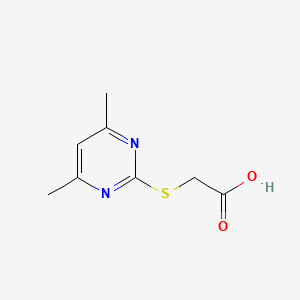

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Description

The exact mass of the compound Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100732. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISGTWODACVVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204307 | |

| Record name | Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55749-30-9 | |

| Record name | 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55749-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4,6-Dimethyl-2-pyrimidinyl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55749-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4,6-dimethylpyrimidin-2-yl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4,6-DIMETHYL-2-PYRIMIDINYL)THIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SVT590VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of action of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] This guide delves into the hypothesized mechanism of action of a specific derivative, this compound. While direct studies on this molecule are not extensively available, by analyzing its structural features and drawing parallels with well-researched analogous compounds, we can propose a scientifically grounded hypothesis for its biological activity. This document will serve as a technical resource, providing not only a theoretical framework for its mechanism but also detailed experimental protocols for validation.

Molecular Structure: A Triad of Functionality

The biological activity of this compound is likely dictated by the interplay of its three key structural components:

-

The 4,6-dimethylpyrimidine Ring: This aromatic heterocycle is a common pharmacophore. The methyl groups at positions 4 and 6 can influence the molecule's lipophilicity and steric interactions with biological targets.

-

The 2-Thioether Linkage: The sulfur atom at the C2 position is a critical feature. Thioether derivatives of pyrimidines are known to be potent inhibitors of various enzymes.[5][6] This linkage provides a flexible covalent bond that can orient the carboxymethyl group in various positions within an enzyme's active site.

-

The Carboxymethyl Group: The carboxylic acid moiety introduces a negative charge at physiological pH. This functional group is crucial for forming ionic bonds or hydrogen bonds with amino acid residues in the active sites of enzymes, potentially acting as a key anchoring point.

Hypothesized Mechanism of Action: Targeted Enzyme Inhibition

Based on the extensive literature on pyrimidine derivatives, the most probable mechanism of action for this compound is enzyme inhibition . The specific enzymes targeted are likely those with a binding pocket that can accommodate the dimethylpyrimidine core and favorably interact with the carboxymethylthio side chain.

Several classes of enzymes are potential targets for pyrimidine-based inhibitors:

-

Protein Kinases: Many pyrimidine derivatives are potent kinase inhibitors. For instance, certain 2-thiopyrimidine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 1 (CDK-1), a key regulator of the cell cycle.[7][8]

-

Cyclooxygenases (COX): The anti-inflammatory properties of some pyrimidines are attributed to their ability to inhibit COX enzymes, which are involved in prostaglandin synthesis.[9]

-

Enzymes in Nucleotide Metabolism: Given the structural similarity of the pyrimidine core to nucleobases, enzymes involved in nucleic acid synthesis, such as thymidylate synthase, are plausible targets.[1]

-

HIV Reverse Transcriptase: Pyrimidine thioethers have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6]

The presence of the carboxymethyl group suggests that the target enzyme likely has a positively charged residue (e.g., arginine or lysine) in its active site, which can form a strong ionic interaction with the carboxylate.

Potential Signaling Pathway Involvement

Assuming the compound acts as a kinase inhibitor, it could modulate a variety of signaling pathways crucial for cell growth, proliferation, and survival. The diagram below illustrates a generic kinase signaling cascade that could be disrupted.

Caption: Hypothesized inhibition of a kinase signaling pathway.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis of enzyme inhibition, a series of biochemical and cell-based assays are required.

Experimental Workflow

The following diagram outlines the logical flow of experiments to elucidate the mechanism of action.

Caption: Experimental workflow for mechanism of action studies.

Detailed Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a selected protein kinase (e.g., CDK-1).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., CDK-1/CycB)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Multimode plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

-

Assay Setup (in a 384-well plate):

-

Add 2.5 µL of the diluted test compound or control to each well.

-

Add 2.5 µL of the enzyme solution (prepared in kinase buffer) to each well and mix gently.

-

Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Reaction Initiation:

-

Add 5 µL of a solution containing the substrate peptide and ATP (at its Km concentration) to each well to start the reaction.

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection:

-

Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Detailed Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of the compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).

Objective: To determine the cytotoxic effect of the compound on cultured cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Data Presentation

The quantitative data from the inhibition assays should be summarized in a clear and concise table.

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

| This compound | e.g., CDK-1 | [Result] | [Result] |

| Reference Inhibitor | e.g., CDK-1 | [Result] | [Known] |

Conclusion

While the precise molecular target of this compound remains to be definitively identified, a strong hypothesis based on its structural features and the established activities of related pyrimidine derivatives points towards a mechanism of action centered on enzyme inhibition. The carboxymethylthio moiety is likely a key determinant of its inhibitory potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis, elucidating the specific enzyme targets, and paving the way for further development of this and related compounds as potential therapeutic agents.

References

- 1. jetir.org [jetir.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

An Investigator's Technical Guide to the Biochemical Properties of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Derivatives of pyrimidine have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents, making them a fertile ground for drug discovery.[2][3][4] This guide focuses on a specific, yet under-explored derivative: 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate . The introduction of a carboxymethylthio group to the 4,6-dimethylpyrimidine core presents an intriguing modification that could unlock novel biochemical properties.

This document is structured not as a review of existing data, but as a comprehensive investigative roadmap for researchers, scientists, and drug development professionals. It provides a logical, in-depth framework for the synthesis, characterization, and systematic biochemical evaluation of this compound, grounded in established methodologies for analogous heterocyclic systems. Our approach emphasizes not just the "how," but the "why," fostering a deep understanding of the experimental choices and their implications.

Synthesis and Physicochemical Characterization: Establishing a Foundation

A robust biochemical investigation begins with the unambiguous synthesis and characterization of the target compound. The proposed synthetic route and analytical workflow are designed to ensure high purity and structural confirmation.

Proposed Synthesis

The synthesis of this compound can be approached through a modification of established methods for S-substituted pyrimidines.[5] A common and effective strategy involves the reaction of a pyrimidine-2-thiol with a suitable halo-acetic acid derivative.

Proposed Synthetic Scheme:

A plausible synthesis route starts with the condensation of acetylacetone and thiourea to form 4,6-dimethylpyrimidine-2-thiol.[5][6] This intermediate is then reacted with chloroacetic acid in an alkaline medium to yield the desired product.

Physicochemical Characterization Protocol

To confirm the identity, structure, and purity of the synthesized compound, a multi-faceted analytical approach is essential.

Step-by-Step Characterization Workflow:

-

Purification: The crude product should be purified by recrystallization. A possible solvent system could be aqueous ethanol.

-

Melting Point Determination: The melting point provides a preliminary indication of purity. For reference, the anhydrous form has a reported melting point of 128-131 °C.[7]

-

Spectroscopic Analysis:

-

FT-IR Spectroscopy: To identify characteristic functional groups. Expected peaks would include C=N stretching in the pyrimidine ring, C=O stretching of the carboxylic acid, and S-C stretching.[3][8]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure. The proton NMR should show characteristic signals for the methyl groups on the pyrimidine ring, the methylene protons of the carboxymethylthio group, and the pyrimidine ring proton.[3][4] The carbon NMR will confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. The expected molecular weight for the anhydrous form is 198.24 g/mol .[7]

-

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound, aiming for >95% for use in biological assays.

Table 1: Summary of Physicochemical Characterization Data

| Parameter | Expected Value/Observation | Reference |

| Molecular Formula | C₈H₁₀N₂O₂S | [7] |

| Molecular Weight | 198.24 g/mol (anhydrous) | [7] |

| Melting Point | 128-131 °C (anhydrous) | [7] |

| Appearance | White Crystalline Powder | [9] |

| ¹H NMR | Signals for methyl, methylene, and pyrimidine protons | [4] |

| ¹³C NMR | Resonances for all 8 carbon atoms | [3] |

| FT-IR | Peaks for C=O, C=N, S-C bonds | [8] |

Biochemical Screening: Unveiling Biological Activity

The thioamide and carboxymethyl functionalities suggest a range of potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects, as these are common properties of pyrimidine derivatives.[1][3][10] A tiered screening approach is recommended.

Tier 1: Primary Screening

Many pyrimidine derivatives exhibit antioxidant properties.[3] The presence of a sulfur atom may contribute to radical scavenging activity.

Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Ascorbic acid is used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

This assay is crucial to determine if the compound has potential as an anticancer agent and to assess its general toxicity to cells.[11]

Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a normal cell line (e.g., HaCaT keratinocytes) in 96-well plates and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Lipoxygenase (LOX) inhibition is a common indicator of anti-inflammatory potential.[3]

Protocol: Lipoxygenase Inhibition Assay

-

Enzyme Preparation: Prepare a solution of lipoxygenase in a suitable buffer.

-

Reaction Mixture: In a cuvette, mix the enzyme solution with the test compound at various concentrations and incubate for a few minutes.

-

Substrate Addition: Add the substrate (e.g., linoleic acid) to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculation: Determine the percentage of inhibition by comparing the reaction rate with and without the inhibitor.

Tier 2: Mechanistic Elucidation

If promising activity is observed in Tier 1, the next step is to delve deeper into the mechanism of action.

Table 2: Proposed Tier 2 Assays Based on Primary Screening Outcomes

| Primary Outcome | Proposed Secondary Assay | Rationale |

| High Cytotoxicity in Cancer Cells | Cell Cycle Analysis (Flow Cytometry) | To determine if the compound induces cell cycle arrest. |

| Apoptosis Assay (Annexin V/PI Staining) | To investigate if cell death occurs via apoptosis. | |

| Potent LOX Inhibition | Enzyme Kinetic Studies | To determine the mode of inhibition (e.g., competitive, non-competitive).[4] |

| Broad Spectrum Activity | Kinase Inhibition Profiling | Pyrimidine derivatives are known kinase inhibitors.[12] |

Hypothetical Mechanism of Action and Signaling Pathway

Based on the known activities of similar pyrimidine derivatives, a plausible mechanism of action for an anticancer effect could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the SHP2 pathway.[13]

This proposed pathway provides a testable hypothesis. If the compound shows anticancer activity, downstream effects such as decreased phosphorylation of ERK could be investigated using techniques like Western blotting.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the comprehensive biochemical evaluation of this compound. By following this roadmap, researchers can systematically uncover its biological activities, elucidate its mechanism of action, and determine its potential as a lead compound for drug development. The versatility of the pyrimidine core, combined with the unique thio-carboxymethyl substitution, makes this a compound of significant interest, warranting thorough investigation.

References

- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound CAS#: 55749-30-9 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]

- 10. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US11033547B2 - Carboxamide-pyrimidine derivatives as SHP2 antagonists - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

This guide provides a comprehensive technical overview of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate, a heterocyclic compound with potential applications in various scientific fields. Drawing from established synthetic methodologies and the known biological activities of related pyrimidine derivatives, this document offers researchers, scientists, and drug development professionals a detailed exploration of its synthesis, physicochemical properties, and prospective areas of investigation.

Introduction: The Pyrimidine Scaffold and its Significance

Pyrimidine and its derivatives are fundamental building blocks in medicinal chemistry and chemical biology.[1][2] This nitrogen-containing heterocyclic ring is a core component of nucleobases in DNA and RNA, highlighting its intrinsic biological relevance. The diverse physiological activities exhibited by pyrimidine-based compounds have led to their widespread use in medicine as antimicrobial, antiviral, and anticancer agents.[2] The introduction of a thioether linkage and a carboxylic acid moiety to the 4,6-dimethylpyrimidine scaffold, as seen in 2-(Carboxymethylthio)-4,6-dimethylpyrimidine, offers a unique combination of functional groups that can modulate its chemical and biological properties. This guide will delve into the synthesis and potential utility of this specific derivative.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the known and predicted properties of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and its monohydrate form.

| Property | Value | Source |

| IUPAC Name | 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid monohydrate | Inferred from structure |

| Synonyms | This compound, ((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid monohydrate | Commercial Suppliers |

| CAS Number | 55749-30-9 (for the anhydrous form) | Commercial Suppliers |

| Molecular Formula | C₈H₁₀N₂O₂S · H₂O | Commercial Suppliers |

| Molecular Weight | 214.24 g/mol (anhydrous), 232.25 g/mol (monohydrate) | Calculated |

| Predicted pKa | 2.92 ± 0.10 | [3] |

| Predicted Boiling Point | 389.9 ± 44.0 °C | [3] |

| Predicted Density | 1.45 ± 0.1 g/cm³ | [3] |

Synthesis of this compound

The synthesis of the target compound is a two-step process, commencing with the formation of the pyrimidine thiol backbone, followed by S-alkylation to introduce the carboxymethylthio group.

Step 1: Synthesis of the Precursor, 4,6-Dimethylpyrimidine-2-thiol

The foundational precursor for the target molecule is 4,6-dimethylpyrimidine-2-thiol. This is synthesized via a well-established cyclocondensation reaction between acetylacetone and thiourea.[1] This reaction is a classic example of pyrimidine ring formation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in ethanol.

-

Acidification: To this solution, add concentrated hydrochloric acid.

-

Addition of Acetylacetone: Slowly add acetylacetone to the acidified solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4,6-dimethylpyrimidine-2-thiol hydrochloride, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.

Figure 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol.

Step 2: S-Alkylation to Yield 2-(Carboxymethylthio)-4,6-dimethylpyrimidine

The second step involves the nucleophilic substitution of the thiol group with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This S-alkylation reaction is a common method for functionalizing thiopyrimidines.[4]

-

Reaction Setup: In a suitable solvent such as methanol or dimethylformamide (DMF), dissolve 4,6-dimethylpyrimidine-2-thiol.

-

Base Addition: Add a base, such as sodium methoxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate anion.[4]

-

Addition of Haloacetic Acid: Slowly add a solution of chloroacetic acid or bromoacetic acid to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress using TLC.

-

Workup and Isolation: Once the reaction is complete, neutralize the mixture with an appropriate acid. The product may precipitate out of the solution or can be extracted using a suitable organic solvent.

-

Purification and Hydration: The crude product can be purified by recrystallization. The use of an aqueous solvent system during recrystallization can lead to the formation of the monohydrate.

Figure 2: S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol.

Potential Applications and Biological Activity

While specific biological studies on this compound are not extensively reported in the public domain, the broader class of 2-thio-containing pyrimidines exhibits a wide range of biological activities.[5][6] This suggests several promising avenues for future research into the title compound.

Plant Growth Regulation

A study by Yengoyan et al. (2021) demonstrated that S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol possess pronounced plant growth-stimulating activity.[1] This suggests that this compound could be investigated as a potential plant growth regulator. The carboxylic acid moiety may enhance its solubility and uptake by plants.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives are well-known for their antimicrobial and antifungal properties.[2] The presence of the thioether linkage in the target molecule could contribute to its potential as an antimicrobial agent. Further screening against a panel of bacteria and fungi is warranted.

Anticancer and Antiviral Potential

The pyrimidine scaffold is a key component in many anticancer and antiviral drugs.[2] The functional groups present in this compound could allow it to interact with various biological targets, making it a candidate for anticancer and antiviral screening.

Enzyme Inhibition

The structural similarity of the carboxymethylthio group to certain biological substrates suggests that this compound could act as an enzyme inhibitor. For instance, haloacetic acids, which are structurally related to the carboxymethyl moiety, are known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[7]

Analytical Characterization

For a comprehensive understanding and quality control of this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the different proton and carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C-S bond.

-

Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared against the theoretical values for the monohydrate.

-

Melting Point: The melting point is a crucial physical property for assessing the purity of the compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a scaffold that is prevalent in biologically active molecules. While specific research on this particular derivative is limited, the known activities of related compounds suggest its potential in agriculture and medicine. Future research should focus on the full characterization of this compound, a thorough investigation of its biological activities through in vitro and in vivo screening, and structure-activity relationship (SAR) studies to optimize its potential therapeutic or agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]

- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of pyrimidine derivatives in pharmacology

An In-depth Technical Guide on the Discovery, History, and Therapeutic Application of Pyrimidine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring system is a fundamental heterocyclic scaffold that has played a pivotal role in the development of a vast array of therapeutic agents.[1][2] From the early sedatives to modern-day anticancer and antiviral drugs, the versatility of the pyrimidine core has been a constant source of innovation in medicinal chemistry.[3][4] This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives in pharmacology, designed for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries that established pyrimidines as a "privileged scaffold," examine the evolution of their synthetic chemistry, and detail the mechanisms of action that underpin their diverse therapeutic effects. Through a blend of historical context, technical protocols, and mechanistic insights, this guide aims to provide a deep understanding of the enduring legacy and future potential of pyrimidine-based pharmaceuticals.

The Dawn of Pyrimidine Chemistry: From Nucleobases to Barbiturates

The story of pyrimidine in pharmacology begins not with a targeted drug discovery program, but with the fundamental exploration of biological molecules. The pyrimidine ring system is widespread in nature, most notably as the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[5][6] This inherent biological relevance laid the groundwork for future pharmacological investigations.

While pyrimidine derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid.[7] However, it was the systematic study by Pinner, beginning in 1884, that truly initiated the field of pyrimidine chemistry. Pinner was the first to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines and even proposed the name "pyrimidin" in 1885.[7] The parent pyrimidine compound was finally synthesized in 1900 by Gabriel and Colman.[7]

The first major pharmacological breakthrough for pyrimidine derivatives came with the development of the barbiturates. In 1864, Adolf von Baeyer synthesized barbituric acid, the parent compound of barbiturates, though the process was later refined by the French chemist Edouard Grimaux in 1879.[8][9] These early discoveries paved the way for the widespread development of barbiturate derivatives. From the 1920s to the mid-1950s, barbiturates were the primary drugs used as sedatives and hypnotics.[8] The first commercially successful barbiturate, barbital (marketed as Veronal), was introduced in 1904 by Emil Fischer and Josef von Mering.[10][11] This marked the beginning of an era where numerous barbiturate derivatives were synthesized, with over 2,500 developed and about 50 used clinically.[9][12]

The Anticancer Revolution: 5-Fluorouracil and Beyond

A pivotal moment in the history of pyrimidine pharmacology was the discovery of 5-fluorouracil (5-FU). In 1954, Abraham Cantarow and Karl Paschkis observed that liver tumors absorbed radioactive uracil more readily than normal liver cells.[13] This finding inspired Charles Heidelberger, who then collaborated with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche to synthesize 5-fluorouracil.[13][14] Their work, published in 1957, demonstrated that 5-FU significantly inhibited tumors in mice.[13][15]

5-FU is a classic example of an antimetabolite, a compound that mimics a natural substrate to interfere with metabolic pathways.[16] Structurally similar to uracil, 5-FU is converted in the body into several active metabolites that disrupt DNA and RNA synthesis, ultimately leading to the death of rapidly dividing cancer cells.[17][18] This discovery opened up a new avenue for cancer chemotherapy, and 5-FU remains a widely used treatment for various cancers, including colorectal, breast, and stomach cancers.[17][19]

The success of 5-FU spurred the development of other pyrimidine-based anticancer agents. These derivatives often target key enzymes involved in DNA synthesis and cell proliferation, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and various kinases.[20]

| Drug | Year of Discovery/Introduction | Mechanism of Action | Primary Indications |

| 5-Fluorouracil (5-FU) | 1957 | Inhibition of thymidylate synthase, incorporation into DNA and RNA | Colorectal, breast, head and neck, gastrointestinal cancers[17] |

| Cytarabine (Ara-C) | 1960s | Inhibition of DNA polymerase | Acute myeloid leukemia (AML), non-Hodgkin's lymphoma |

| Gemcitabine | 1980s | Inhibition of ribonucleotide reductase and DNA polymerase | Pancreatic, non-small cell lung, breast, ovarian cancers |

| Capecitabine | 1990s | Prodrug of 5-FU | Metastatic breast and colorectal cancers |

Table 1: Key Pyrimidine-Based Anticancer Drugs

Experimental Protocol: Classical Synthesis of a Pyrimidine Ring

The Biginelli reaction, first reported in 1891, is a classic one-pot, three-component reaction for the synthesis of dihydropyrimidinones, which can be readily oxidized to pyrimidines.[21]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

Catalyst (e.g., HCl, KHCO3)[3]

-

Solvent (e.g., ethanol)

Procedure:

-

Combine equimolar amounts of the aldehyde, β-ketoester, and urea in ethanol.

-

Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

The product will often precipitate out of solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry to obtain the dihydropyrimidinone.

-

The dihydropyrimidinone can then be oxidized to the corresponding pyrimidine using an appropriate oxidizing agent (e.g., nitric acid, DDQ).

The Fight Against Viruses: Zidovudine and the Nucleoside Analogs

The discovery of pyrimidine derivatives as potent antiviral agents, particularly against retroviruses, represents another landmark in their pharmacological history. The story of zidovudine (AZT), the first drug approved for the treatment of HIV/AIDS, is a testament to the power of repurposing existing compounds.[22]

AZT was first synthesized in 1964 by Jerome Horwitz as a potential anticancer drug.[23][24] However, it showed little efficacy in initial cancer studies and was subsequently abandoned. In the mid-1980s, with the emergence of the AIDS epidemic, researchers at the National Cancer Institute began screening compounds for anti-HIV activity.[25] In 1984, Marty St. Clair and her team discovered that AZT was a potent inhibitor of HIV replication.[23][24] This led to rapid clinical trials and its approval by the FDA in 1987.[22]

AZT is a nucleoside reverse transcriptase inhibitor (NRTI). It is an analog of thymidine, and once inside a cell, it is phosphorylated to its active triphosphate form. This active form competes with the natural thymidine triphosphate and is incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. However, the azido group at the 3' position of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[19]

The success of AZT paved the way for the development of a whole class of pyrimidine-based antiviral drugs, including lamivudine and tenofovir, which are used to treat HIV and hepatitis B.[19] These drugs share a similar mechanism of action, acting as chain terminators for viral DNA or RNA synthesis.[19]

Modern Synthetic Approaches and Future Directions

The synthesis of pyrimidine derivatives has evolved significantly from the classical condensation reactions. Modern approaches focus on efficiency, diversity, and sustainability.[17] These include:

-

Multicomponent Reactions: These reactions, like the Biginelli reaction, allow for the construction of complex molecules in a single step from three or more starting materials.[3]

-

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[17]

-

Catalyst-Driven Methods: The use of various catalysts, including metal catalysts, allows for more selective and efficient synthesis of pyrimidine derivatives.[17][26]

The future of pyrimidine-based drug discovery remains bright. The versatility of the pyrimidine scaffold allows for the design of compounds that can target a wide range of biological molecules with high specificity.[1][3] Current research is focused on developing novel pyrimidine derivatives with improved efficacy and reduced side effects for the treatment of cancer, viral infections, and other diseases.[5][27][28] The exploration of fused pyrimidine systems is also a promising area of research, as these compounds often exhibit enhanced biological activity.[5][29]

Conclusion

The journey of pyrimidine derivatives in pharmacology is a compelling narrative of scientific curiosity, serendipitous discovery, and rational drug design. From their humble beginnings as components of nucleic acids to their central role in modern medicine, pyrimidines have consistently proven to be a rich source of therapeutic innovation. The continued exploration of their chemical space, coupled with a deeper understanding of their biological targets, will undoubtedly lead to the development of new and improved treatments for a wide range of human diseases.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 13. Fluorouracil - Wikipedia [en.wikipedia.org]

- 14. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. ijsat.org [ijsat.org]

- 18. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Zidovudine - Wikipedia [en.wikipedia.org]

- 23. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 24. First HIV drug | Embryo Project Encyclopedia [embryo.asu.edu]

- 25. AZT Treats People with AIDS | Research Starters | EBSCO Research [ebsco.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review [pubmed.ncbi.nlm.nih.gov]

- 29. files.core.ac.uk [files.core.ac.uk]

CAS number 55749-30-9 chemical structure and properties

An In-depth Technical Guide to 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetic Acid (CAS 55749-30-9)

Introduction

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetic acid, registered under CAS number 55749-30-9, is a pyrimidine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a reactive carboxylic acid moiety and a dimethylpyrimidine core, which is a common scaffold in biologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and analytical characterization methods. Furthermore, it explores the potential applications of this compound as a precursor for the synthesis of novel molecules with therapeutic or industrial relevance, based on the known activities of structurally related compounds. This document is intended for researchers and professionals in drug discovery and chemical development, offering both foundational knowledge and practical insights into the utilization of this chemical entity.

Chemical Structure and Physicochemical Properties

The chemical identity of the compound with CAS number 55749-30-9 is 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetic acid. It is also known by other names such as 2-(Carboxymethylthio)-4,6-dimethylpyrimidine.[1][2] Some commercial sources supply it as a monohydrate.[2][3][4]

The structure consists of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a thioacetic acid group at position 2. The presence of the thiol linkage and the carboxylic acid group are key to its reactivity and potential for further chemical modification.

Molecular Structure:

References

An In-depth Technical Guide to the Theoretical and Experimental Characterization of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

Abstract: This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their diverse biological activities.[1] This document outlines the synthesis, spectroscopic characterization (FT-IR, FT-Raman, NMR, UV-Vis), and in-depth quantum chemical analysis of the title compound. By leveraging Density Functional Theory (DFT), we explore its molecular geometry, vibrational modes, electronic properties, and reactive sites. Furthermore, this guide details molecular docking protocols to probe its potential as a therapeutic agent, providing a holistic view for researchers, scientists, and drug development professionals.

Introduction

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various synthetic drugs. The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of its physicochemical and biological properties.

The subject of this guide, this compound, combines the pyrimidine scaffold with a carboxymethylthio group. The thioether linkage and the carboxylic acid moiety are known to be important for interacting with biological targets. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the structure-property relationships of such molecules at an electronic level. This guide integrates established experimental techniques with computational methods to provide a robust characterization of the title compound, elucidating its structural features, spectroscopic signatures, and potential for biological interactions.

Synthesis and Crystallization

The synthesis of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine is typically achieved through the nucleophilic substitution of a suitable precursor, 4,6-dimethylpyrimidine-2-thiol, with an appropriate haloacetic acid derivative.

Experimental Protocol: Synthesis

-

Step 1: Preparation of the Thiol Precursor: 4,6-dimethylpyrimidine-2-thiol is synthesized by the condensation reaction of acetylacetone with thiourea in the presence of a base like sodium ethoxide in an ethanol solvent.

-

Step 2: S-Alkylation: The synthesized 4,6-dimethylpyrimidine-2-thiol is then reacted with chloroacetic acid in an alkaline aqueous solution (e.g., using sodium hydroxide). The thiolate anion, a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

-

Step 3: Acidification and Isolation: The reaction mixture is stirred at room temperature until completion (monitored by TLC). Upon completion, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This protonates the carboxylate group, causing the product, 2-(Carboxymethylthio)-4,6-dimethylpyrimidine, to precipitate.

-

Step 4: Purification and Crystallization: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent mixture, such as ethanol-water. Slow evaporation of the solvent at room temperature can yield single crystals of the monohydrate form suitable for X-ray diffraction analysis.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Analysis

Spectroscopic analysis is essential for confirming the molecular structure of the synthesized compound. Combining experimental data with theoretical calculations provides a self-validating system for structural elucidation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the characteristic vibrations of functional groups within the molecule.

Experimental Protocol:

-

FT-IR: The spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹, by preparing a KBr pellet of the sample.

-

FT-Raman: The spectrum is recorded using a Nd:YAG laser operating at 1064 nm, with the sample placed in a capillary tube.

Theoretical Protocol:

-

Quantum chemical calculations are performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to obtain the optimized molecular geometry and compute the harmonic vibrational frequencies.[1]

-

The calculated frequencies are often scaled by a factor (~0.96) to correct for anharmonicity and methodological approximations, allowing for a more accurate comparison with experimental data.

Data Presentation:

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

| O-H stretch (water & acid) | ~3400-3200 | - | ~3350 |

| C-H stretch (aromatic) | ~3100-3000 | ~3050 | ~3060 |

| C-H stretch (methyl) | ~2980-2920 | ~2950 | ~2940 |

| C=O stretch (carboxylic acid) | ~1710 | ~1705 | ~1715 |

| C=N/C=C stretch (pyrimidine) | ~1600-1450 | ~1580 | ~1590-1460 |

| S-CH₂ stretch | ~1420 | ~1415 | ~1425 |

| C-S stretch | ~720 | ~718 | ~725 |

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.

Theoretical Protocol:

-

The Gauge-Independent Atomic Orbital (GIAO) method is employed within the DFT framework (B3LYP/6-311++G(d,p)) to calculate the isotropic shielding tensors in the same solvent environment (using a continuum model like PCM).[1] The chemical shifts are then referenced against TMS, calculated at the same level of theory.

Data Presentation:

| Atom | Assignment | Experimental δ (ppm) | Calculated δ (ppm) |

| ¹H NMR | Pyrimidine-H | ~6.9 | ~6.8 |

| S-CH₂ | ~3.8 | ~3.7 | |

| CH₃ | ~2.4 | ~2.3 | |

| COOH | ~13.0 (broad) | - | |

| ¹³C NMR | C=O | ~170 | ~171 |

| C2 (C-S) | ~168 | ~167 | |

| C4/C6 (C-CH₃) | ~165 | ~166 | |

| C5 | ~115 | ~114 | |

| CH₃ | ~24 | ~23 | |

| S-CH₂ | ~35 | ~34 |

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Experimental Protocol:

-

The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol) using a UV-Vis spectrophotometer, typically over a range of 200-400 nm.

Theoretical Protocol:

-

Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are performed to predict the electronic absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions.

Data Presentation:

| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |

| π → π | ~240 | ~245 | > 0.1 |

| n → π | ~305 | ~310 | < 0.01 |

Quantum Chemical Investigations (DFT Studies)

DFT is a powerful tool for investigating the electronic structure and reactivity of molecules.[2] The choice of the B3LYP functional with the 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for organic molecules.[1][3]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.[3]

-

Red regions (most negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like the oxygen atoms of the carboxyl group and the nitrogen atoms of the pyrimidine ring.

-

Blue regions (most positive potential): Indicate electron-deficient areas, prone to nucleophilic attack. This is expected around the acidic hydrogen of the carboxyl group.

-

Green regions: Represent neutral potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular charge transfer, hyperconjugation, and delocalization of electron density. It evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Significant E(2) values indicate strong electronic delocalization, which contributes to molecular stability. For instance, interactions like LP(N) → π(C=C) and LP(O) → σ(C-O) are commonly analyzed.

Molecular Docking and Drug-Likeness Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein).[4] This is crucial for structure-based drug design.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: Obtain the 3D crystal structure of a relevant protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and optimize its geometry using DFT. Assign charges and define rotatable bonds.

-

Docking Simulation: Use software like AutoDock or Schrödinger to perform the docking. Define a grid box encompassing the active site of the protein. The software will then explore various conformations and orientations of the ligand within the active site, scoring them based on binding affinity.

-

Analysis: Analyze the top-scoring poses to identify the binding mode, binding energy (kcal/mol), and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Caption: A typical workflow for molecular docking studies.

Drug-Likeness and ADMET Prediction

Before extensive synthesis and testing, it is valuable to predict if a compound has drug-like properties.

-

Lipinski's Rule of Five: A rule of thumb to evaluate druglikeness. It assesses molecular weight (<500 Da), logP (<5), H-bond donors (<5), and H-bond acceptors (<10).

-

ADMET Properties: Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties using computational models and web servers (e.g., SwissADME).[2] This helps to identify potential liabilities early in the drug discovery process.

Data Presentation:

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 212.24 | < 500 |

| LogP | ~1.5 | < 5 |

| H-Bond Donors | 1 | < 5 |

| H-Bond Acceptors | 4 | < 10 |

| Oral Bioavailability | Good | - |

| Toxicity Risk | Low | - |

Conclusion

This guide has outlined a synergistic approach, combining experimental synthesis and spectroscopy with robust computational methods to thoroughly characterize this compound. The theoretical framework, grounded in DFT, provides deep insights into the molecule's electronic structure, which is correlated with its spectroscopic signatures and potential reactivity. The molecular docking and drug-likeness analyses provide a crucial primary assessment of its therapeutic potential. This integrated methodology represents a powerful, self-validating system for the efficient investigation of novel pyrimidine derivatives in the field of drug discovery and materials science.

References

- 1. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. physchemres.org [physchemres.org]

The Biological Significance of Carboxymethylthio Compounds in Cellular Pathways: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Carboxymethylthio (CMT) compounds, formed through the covalent modification of cysteine residues by reactive carbonyl species, are emerging as critical players in a multitude of cellular processes. This technical guide provides an in-depth exploration of the biological significance of CMT compounds, with a particular focus on S-carboxymethyl-L-cysteine (SCMC) and the broader implications of protein carboxymethylation. We will delve into their roles in cellular signaling, particularly the Keap1-Nrf2 antioxidant response pathway, their metabolic fate, and their growing importance as biomarkers in various diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CMT compounds and their potential as therapeutic targets and diagnostic tools.

Introduction: The Genesis and Chemical Nature of Carboxymethylthio Compounds

Carboxymethylthio compounds are characterized by the presence of a carboxymethyl group (-CH₂COOH) attached to a sulfur atom, most commonly the thiol group of a cysteine residue. This modification can occur on free amino acids, such as the formation of S-carboxymethyl-L-cysteine (SCMC), or on cysteine residues within proteins, leading to post-translational modifications.

A primary route for the formation of these compounds is the non-enzymatic reaction of reactive dicarbonyl species, such as glyoxal and methylglyoxal, with the nucleophilic thiol group of cysteine.[1][2] These dicarbonyls are byproducts of normal metabolism, but their levels can be elevated under conditions of hyperglycemia and oxidative stress, linking CMT compound formation to pathologies like diabetes and aging.[3] This process is a facet of the broader phenomenon of advanced glycation end-product (AGE) formation.[2]

The Central Role of S-Carboxymethyl-L-cysteine in Cellular Signaling

S-carboxymethyl-L-cysteine (also known as carbocisteine) is a well-studied CMT compound with established therapeutic applications as a mucoactive agent.[4][5] Beyond its effects on mucus viscosity, SCMC exhibits significant antioxidant and anti-inflammatory properties, primarily through its modulation of the Keap1-Nrf2 signaling pathway.[6][7]

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, including SCMC, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Several studies have demonstrated that SCMC activates Nrf2-mediated gene expression.[6] This activation is thought to be mediated, at least in part, through the PI3K/Akt signaling pathway.[6] Phosphorylation of Akt can lead to the dissociation of the Keap1-Nrf2 complex, promoting Nrf2 stabilization and nuclear accumulation.

Figure 1: SCMC-mediated activation of the Nrf2 pathway.

Protein Carboxymethylation: A Post-Translational Modification with Widespread Implications

Beyond the free amino acid SCMC, the carboxymethylation of cysteine and lysine residues within proteins is a significant post-translational modification (PTM) with profound effects on protein function and cellular homeostasis.

Carboxymethyl-Lysine (CML) as a Marker of Glycoxidative Stress

Nε-(carboxymethyl)lysine (CML) is one of the most well-characterized AGEs and serves as a robust biomarker for cumulative oxidative and carbonyl stress.[7][8] Its formation is accelerated in diabetes and has been implicated in the pathogenesis of diabetic complications, including nephropathy and cardiovascular disease.[4][6][7]

Role in Neurodegenerative Diseases

A growing body of evidence links protein carboxymethylation to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

-

Alzheimer's Disease: Elevated levels of CML have been found in the brains of Alzheimer's patients, where it co-localizes with amyloid plaques and neurofibrillary tangles.[9] This suggests a role for glycoxidative damage in the progression of the disease. Circulating levels of CML may also serve as a biomarker for disease severity.[10]

-

Parkinson's Disease: In Parkinson's disease, α-synuclein, the primary component of Lewy bodies, can be modified by CML.[11] This modification may promote the aggregation of α-synuclein, contributing to neuronal toxicity.[11] The antioxidant properties of SCMC have been shown to be protective in in vitro models of Parkinson's disease, suggesting a potential therapeutic avenue.[2]

Metabolism of Carboxymethylthio Compounds

The metabolic fate of CMT compounds is crucial for understanding their biological activity and duration of action. SCMC, for instance, undergoes several metabolic transformations, with sulfoxidation being a major pathway.[12] This process, which converts the active sulfide form to an inactive sulfoxide, is subject to genetic polymorphism, leading to significant inter-individual variations in drug efficacy.[1][13] Individuals who are poor metabolizers may experience a more prolonged therapeutic effect.[2]

Carboxymethylthio Compounds as Disease Biomarkers

The stable nature of CMT adducts and their association with disease pathogenesis make them promising biomarkers for diagnosis, prognosis, and monitoring of therapeutic interventions.

| Biomarker | Disease | Sample Type | Key Findings | Reference(s) |

| Nε-(carboxymethyl)lysine (CML) | Diabetic Nephropathy | Serum | Serum CML levels are significantly increased in diabetic patients and correlate with the severity of nephropathy. | [7][8] |

| Diabetic Cardiovascular Complications | Serum | Elevated serum CML is associated with an increased risk of ischemic heart disease in type 2 diabetic patients. | [6] | |

| Alzheimer's Disease | Serum, Extracellular Vesicles | Serum CML levels are higher in the early stages of Alzheimer's and negatively correlate with cognitive scores. CML is also found in extracellular vesicles. | [10] | |

| S-carboxymethyl-L-cysteine (SCMC) | Chronic Obstructive Pulmonary Disease (COPD) | N/A (Therapeutic Efficacy) | Long-term use of SCMC is associated with a reduction in exacerbation rates in COPD patients, likely due to its antioxidant and anti-inflammatory effects. | [3][14][15] |

Table 1: Carboxymethylthio Compounds as Disease Biomarkers.

Experimental Protocols for the Study of Carboxymethylthio Compounds

Quantification of S-Carboxymethyl-L-cysteine in Human Plasma by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of SCMC in biological matrices.

I. Sample Preparation

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., rosiglitazone).

-

Vortex for 20-30 seconds to ensure thorough mixing.

-

Add 700 µL of methanol to precipitate proteins.

-

Vortex for 5 minutes.

-

Centrifuge at 15,000 rpm for 5 minutes at 10°C.

-

Transfer 250 µL of the supernatant to a clean tube and dilute with 250 µL of a dilution buffer (e.g., 20:80 v/v methanol:0.5% formic acid).

-

Transfer the final solution to an HPLC vial for analysis.[16][17]

II. LC-MS/MS Conditions

-

Chromatographic Column: Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm.

-

Mobile Phase: 40:60 (v/v) methanol and 0.5% formic acid in water.

-

Flow Rate: 500 µL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Positive ion mode.

-

MRM Transitions:

III. Data Analysis

Quantify SCMC concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix. The typical linear range for this method is 50-6000 ng/mL.[16]

Nrf2 Activation Assessment using a Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 in response to potential activators.

I. Cell Culture and Transfection

-

Seed cells (e.g., HepG2) in a 96-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) and a constitutively expressing Renilla luciferase vector for normalization.[18][19]

II. Compound Treatment and Luciferase Assay

-

After allowing the cells to adhere and recover from transfection, treat them with various concentrations of the test compound (e.g., SCMC) or a known Nrf2 activator (e.g., sulforaphane) as a positive control. Include a vehicle control.

-

Incubate for an appropriate duration (e.g., 16-24 hours).

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[20][21][22]

III. Data Analysis

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.[18]

Western Blot Analysis of Nrf2 and Keap1

This protocol allows for the detection and semi-quantification of Nrf2 and Keap1 protein levels.

I. Cell Lysis and Protein Quantification

-

Treat cells with the compound of interest.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[23][24]

II. SDS-PAGE and Immunoblotting

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2 and Keap1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][25]

III. Data Analysis

Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Figure 2: A generalized workflow for Western blot analysis.

Future Perspectives and Drug Development

The growing understanding of the multifaceted roles of carboxymethylthio compounds in cellular physiology and pathology opens up exciting avenues for therapeutic intervention.

-

Targeting the Nrf2 Pathway: The ability of SCMC to activate the Nrf2 pathway highlights the potential for developing novel Nrf2-modulating drugs for diseases characterized by oxidative stress and inflammation.

-

Biomarker Development: Further validation of CML and other CMT adducts as biomarkers in large-scale clinical studies could lead to the development of novel diagnostic and prognostic tools for a range of diseases.

-

Understanding Protein Carboxymethylation: Elucidating the specific protein targets of carboxymethylation and the functional consequences of this modification will provide deeper insights into disease mechanisms and may reveal new drug targets.

Conclusion

Carboxymethylthio compounds represent a class of molecules with profound biological significance. From the therapeutic actions of S-carboxymethyl-L-cysteine to the role of protein carboxymethylation as a marker and potential mediator of disease, these compounds are at the crossroads of metabolism, redox signaling, and cellular pathology. A thorough understanding of their formation, function, and detection is paramount for researchers and clinicians working to unravel the complexities of human health and disease and to develop the next generation of targeted therapies.

References

- 1. Genetic aspects of the polymodally distributed sulphoxidation of S-carboxymethyl-L-cysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum Carboxy Methyl Lysine, Insulin Resistance and Sensitivity in Type 2 Diabetes Mellitus and Diabetic Nephropathy Cases; an Observational Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Cytosolic sulphoxidation of S-carboxymethyl-L-cysteine in mammals. | Semantic Scholar [semanticscholar.org]

- 6. Role of Nε-(Carboxymethyl)Lysine in the Development of Ischemic Heart Disease in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N(carboxymethyl)lysine as a biomarker for microvascular complications in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jcdr.net [jcdr.net]

- 9. researchgate.net [researchgate.net]

- 10. Circulating and Extracellular Vesicles Levels of N-(1-Carboxymethyl)-L-Lysine (CML) Differentiate Early to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N(ɛ)-(carboxymethyl)lysine linkage to α-synuclein and involvement of advanced glycation end products in α-synuclein deposits in an MPTP-intoxicated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Variation in human metabolism of S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The deficiency of sulfoxidation of S-carboxymethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]